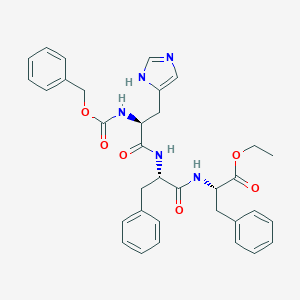

Z-His-Phe-Phe-OEt

Overview

Description

Synthesis Analysis

The synthetic peptide Z-His-Phe-Phe-OEt was designed to meet specific criteria that allow for the systematic study of enzymatic activity. Its structure was chosen for its solubility in aqueous media in the pH range of 1–5, which is critical for studies involving enzymes like pepsin that operate within this pH range. Moreover, its rate of hydrolysis by pepsin is significantly greater than that of acyl dipeptide substrates, making it an ideal candidate for specificity and mechanism studies.

Molecular Structure Analysis

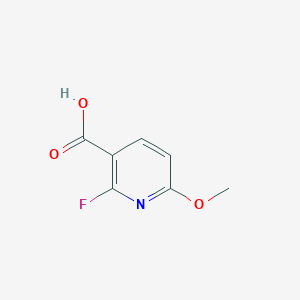

The molecular structure of Z-His-Phe-Phe-OEt includes a charged imidazolium group, which is almost entirely protonated at pH values of 1-5. This feature confers moderate solubility to the compound in aqueous buffered solutions, facilitating its use in enzymatic reactions without the need for organic solvents.

Chemical Reactions and Properties

Z-His-Phe-Phe-OEt undergoes enzymatic hydrolysis, specifically by proteolytic enzymes like pepsin and acid proteinases from sources such as Aspergillus oryzae. The enzymatic activity towards this substrate reveals the specificity of the enzyme towards the Phe-Phe bond, demonstrating its utility in understanding the action mechanism of proteolytic enzymes.

Physical Properties Analysis

The physical properties of Z-His-Phe-Phe-OEt, particularly its solubility in aqueous media, play a crucial role in its application in enzymatic studies. The charged imidazolium group enhances its solubility in the specific pH range relevant to pepsin activity, enabling its use in experiments without additional solvents.

Chemical Properties Analysis

The chemical properties of Z-His-Phe-Phe-OEt, including its reactivity with proteolytic enzymes, are central to its use in biochemical research. Its structure allows for the selective hydrolysis of peptide bonds by pepsin, providing insights into the enzyme's specificity and mechanism of action.

Scientific Research Applications

Peptide Synthesis and Enzyme Catalysis

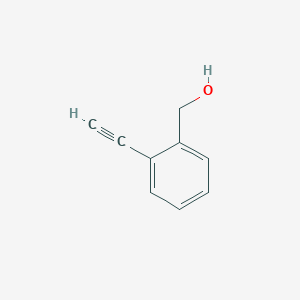

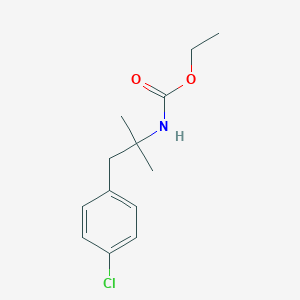

- Lipase-Catalyzed Peptide Synthesis : The enzyme lipase (PPL) can catalyze peptide synthesis using Z-amino acid esters, such as Z-Phe-OEt, as acyl donors in aqueous water-miscible organic solvents. Optimal conditions for this synthesis involve specific concentrations of DMF, pH levels, and reaction temperatures (Kawashiro et al., 1993).

Photocatalysis

- Photocatalytic Hydrogen Evolution (PHE) : The construction of Z-scheme systems, which might involve materials or processes related to Z-His-Phe-Phe-OEt, is a promising approach for photocatalytic hydrogen evolution. These systems can offer superior PHE rates and high stability and recyclability (Gao et al., 2019).

Enzyme Kinetics and Stability

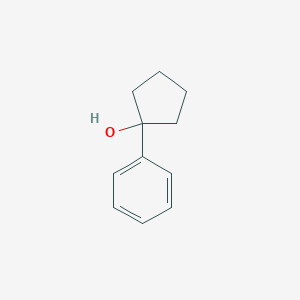

- Rennin Catalysis : Studies on the rennin-catalyzed hydrolysis of Z-His-Phe-Trp-OEt to Z-His-Phe provide insights into enzyme kinetics and stability in acidic conditions (Clement & Cashell, 1972).

Cathepsin Enzyme Specificity

- Substrate Specificities of Cathepsin : Research into the substrate specificities of cathepsin enzymes, like A,L and A,S from pig kidney, involves synthetic substrates like Z-Phe-Ala and Ac-Phe-OEt. Such studies help in understanding enzyme behavior towards various substrates (Kawamura et al., 1977).

Heat Exchanger Performance

- Plate Heat Exchanger Optimization : The performance of plate heat exchangers (PHEs) using water as the working fluid, and with zigzag flow channels, can be optimized for better heat transfer efficiency. This may indirectly relate to processes involving Z-His-Phe-Phe-OEt in terms of thermal dynamics and fluid mechanics (Chen et al., 2022).

Carboxypeptidase Y Catalysis

- Role of His397 in Carboxypeptidase Y : Mutagenic studies on carboxypeptidase Y (CPY), involving peptide substrates like Z-Phe-Leu, reveal insights into the role of specific residues like His397 in enzyme catalysis and stability (Jung et al., 1998).

Cathepsin L Inactivation

- Rapid Inactivation of Cathepsin L : Compounds like Z-Phe-PheCHN2 and Z-Phe-AlaCHN2 can rapidly inactivate cathepsin L, an enzyme found in rat liver lysosomes. This highlights the potential for specific peptides in enzyme regulation (Kirschke & Shaw, 1981).

Safety And Hazards

When handling “Z-His-Phe-Phe-OEt”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

properties

IUPAC Name |

ethyl (2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37N5O6/c1-2-44-33(42)30(19-25-14-8-4-9-15-25)38-31(40)28(18-24-12-6-3-7-13-24)37-32(41)29(20-27-21-35-23-36-27)39-34(43)45-22-26-16-10-5-11-17-26/h3-17,21,23,28-30H,2,18-20,22H2,1H3,(H,35,36)(H,37,41)(H,38,40)(H,39,43)/t28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACUIVJHGVZWKI-DTXPUJKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-His-Phe-Phe-OEt | |

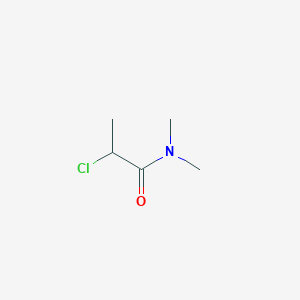

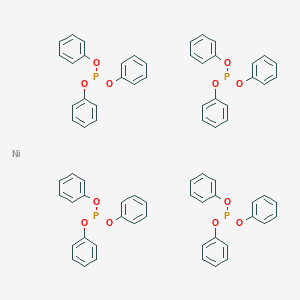

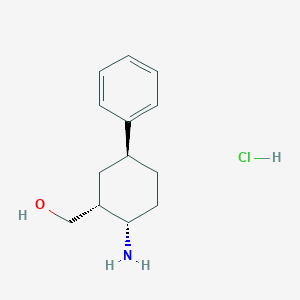

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)

![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)

![5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione](/img/structure/B87947.png)